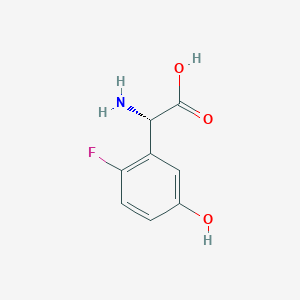

(2S)-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid

Descripción

(2S)-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid (CAS 176796-61-5) is a chiral amino acid derivative with the molecular formula C₈H₈FNO₃ and a molecular weight of 185.15 g/mol . The compound features a fluorinated aromatic ring substituted with a hydroxyl group at the 5-position and an amino-acetic acid backbone.

Storage and Safety: The compound requires protection from light and storage under inert conditions at room temperature. Safety data indicate it may cause skin/eye irritation (H315, H319) and necessitates precautions such as wearing protective gloves and eyewear .

Propiedades

Fórmula molecular |

C8H8FNO3 |

|---|---|

Peso molecular |

185.15 g/mol |

Nombre IUPAC |

(2S)-2-amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H8FNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m0/s1 |

Clave InChI |

GXUZXPLLDXBTQM-ZETCQYMHSA-N |

SMILES isomérico |

C1=CC(=C(C=C1O)[C@@H](C(=O)O)N)F |

SMILES canónico |

C1=CC(=C(C=C1O)C(C(=O)O)N)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-hydroxybenzaldehyde and glycine.

Condensation Reaction: The aldehyde group of 2-fluoro-5-hydroxybenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the desired (2S)-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid. Common reducing agents include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of (2S)-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ micro packed-bed reactors with Lewis acid catalysts to achieve high conversion rates and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 2-amino-2-(2-fluoro-5-oxophenyl)acetic acid.

Reduction: Formation of 2-amino-2-(2-fluoro-5-hydroxyphenyl)ethanol.

Substitution: Formation of 2-amino-2-(2-methoxy-5-hydroxyphenyl)acetic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds similar to (2S)-2-amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid exhibit significant cytotoxic effects against various tumor cell lines. For instance, derivatives have been tested for their antitumor properties, showing promising results in both in vitro and in vivo models. The incorporation of the 2-fluoro-5-hydroxyphenyl moiety appears to enhance the cytotoxicity of these compounds, making them candidates for further development as anticancer agents .

CFTR Potentiation

Another notable application is the role of this compound as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR). In studies involving high-throughput screening, compounds with similar structures have shown the ability to enhance chloride secretion in cells expressing mutant CFTR. This suggests potential therapeutic applications for treating cystic fibrosis by improving ion transport across epithelial cells .

Neuropharmacology

Potential Neuroprotective Effects

The structural characteristics of (2S)-2-amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid may also contribute to neuroprotective effects. Compounds with similar phenolic structures have been investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This opens avenues for research into neurodegenerative diseases where oxidative damage plays a critical role .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of (2S)-2-amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid has been explored through various chemical methods, highlighting its versatility in organic synthesis. Techniques involving amide coupling and selective fluorination are particularly noteworthy for producing derivatives with enhanced biological activity .

Pharmacokinetics and Safety Profile

Pharmacokinetic Studies

Studies on the pharmacokinetics of related compounds indicate that modifications in the chemical structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for evaluating the safety and efficacy of new drug candidates derived from (2S)-2-amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid .

Case Studies

Mecanismo De Acción

The mechanism of action of (2S)-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing substituent effects, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Structural and Functional Analysis

Fluorine vs. Chlorine Substitution

- The 2-fluoro substituent in the target compound may enhance metabolic stability and lipophilicity compared to chlorine-containing analogs like (2S)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride ().

Hydroxyl Group Influence

- The 5-hydroxyl group distinguishes the target compound from non-polar analogs (e.g., 4-bromophenyl derivative). This group likely improves water solubility and hydrogen-bonding capacity, which could influence receptor binding or transporter affinity .

Comparison with Psychoactive Analogs

- Ibotenic acid () shares the amino-acetic acid backbone but replaces the aromatic ring with a hydroxyisoxazole moiety. This structural difference underpins its activity as a glutamate receptor agonist, whereas the target compound’s fluorophenol group may redirect its pharmacological profile toward other targets (e.g., enzymes or transporters) .

Toxicity Considerations

Research and Commercial Context

- Pricing and Availability: Derivatives like 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (€374/250mg) indicate high research costs for halogenated analogs, reflecting synthetic complexity or niche applications .

- Salt Forms : The hydrochloride salt of the 2-chloro-5-fluoro analog () demonstrates how salt formation can optimize solubility for in vivo studies, a strategy applicable to the target compound .

Actividad Biológica

(2S)-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid, commonly referred to as a derivative of phenylalanine, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a fluorine atom and a hydroxyl group, which significantly influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of (2S)-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, enhancing its affinity for biological macromolecules. The fluorine atom increases the compound's lipophilicity and metabolic stability, which can modulate enzyme activity and receptor binding.

Biological Activity Overview

Case Studies

- Anticancer Activity in A549 Cells : In a study examining various derivatives of phenylalanine compounds, (2S)-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid displayed potent anticancer activity. The presence of the 3,5-dichloro substituent significantly enhanced cytotoxicity, reducing cell viability to 24.5% compared to control groups .

- Cytotoxic Release Studies : Utilizing 19F NMR spectroscopy, researchers investigated the release kinetics of cytotoxic agents linked to (2S)-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid derivatives. The study demonstrated that modifications to the compound could influence the rate and efficacy of drug release in targeted therapies .

- Antimicrobial Evaluation : A series of synthesized compounds were tested for their antimicrobial efficacy against Gram-positive pathogens. The results indicated that modifications to the phenolic structure significantly affected antimicrobial potency, suggesting potential applications in treating resistant bacterial strains .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of (2S)-2-Amino-2-(2-fluoro-5-hydroxyphenyl)acetic acid:

- Inhibition of EGFR Phosphorylation : In vitro assays showed that certain conjugates involving this compound inhibited EGFR phosphorylation effectively at concentrations as low as 10 μM, indicating its potential as a targeted therapeutic agent in cancer treatment .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the aromatic ring significantly impacted both anticancer and antimicrobial activities. Compounds with specific substituents exhibited enhanced biological efficacy compared to their parent structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.